Phosphonium, (6-bromohexyl)triphenyl-, bromide
Description
Significance and Versatility of Quaternary Phosphonium (B103445) Cations in Contemporary Research
The significance of quaternary phosphonium cations in modern research stems from their remarkable versatility. In organic synthesis, they are widely employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. nbinno.com This capability accelerates reaction rates and often leads to higher yields and purer products. nbinno.com Furthermore, certain quaternary phosphonium salts serve as ionic liquids, which are salts that are liquid at low temperatures, offering environmentally benign alternatives to volatile organic solvents. researchgate.net
In the realm of biological research, the lipophilic and cationic nature of triphenylphosphonium derivatives allows them to readily cross biological membranes and accumulate within mitochondria. nih.govfrontiersin.org This accumulation is driven by the large negative membrane potential across the inner mitochondrial membrane. nih.govfrontiersin.org This targeted delivery is a powerful strategy in medicinal chemistry for delivering therapeutic agents directly to the mitochondria of diseased cells, such as cancer cells, which often exhibit altered mitochondrial function. nih.govtandfonline.com This approach can enhance the efficacy of drugs and reduce off-target effects. nbinno.com Beyond cancer, this mitochondria-targeting strategy is being explored for neurodegenerative and cardiovascular diseases. nih.gov Quaternary phosphonium salts have also demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites, making them promising candidates for the development of new antimicrobial agents. researchgate.netmdpi.comnih.gov
Historical Context and Emerging Applications of (6-Bromohexyl)triphenylphosphonium Bromide in Scientific Investigations
(6-Bromohexyl)triphenylphosphonium bromide is a specific quaternary phosphonium salt that has emerged as a valuable building block in chemical and biological research. Its structure features the characteristic triphenylphosphonium cation linked to a six-carbon alkyl chain terminating in a bromine atom. This bifunctional nature makes it a versatile reagent for a variety of chemical transformations.
Historically, the development of such compounds is rooted in the broader exploration of phosphonium salts for applications like the Wittig reaction in organic synthesis. However, the recognition of the triphenylphosphonium group as a mitochondria-targeting moiety has led to new applications for molecules like (6-bromohexyl)triphenylphosphonium bromide. The terminal bromine atom allows for its covalent attachment to a wide range of molecules of interest, including therapeutic agents, fluorescent probes, and antioxidants. sigmaaldrich.comscientificlabs.ie This conjugation creates a hybrid molecule that can be specifically delivered to the mitochondria. sigmaaldrich.comscientificlabs.ie
Recent research has demonstrated the use of (6-bromohexyl)triphenylphosphonium bromide in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used to synthesize derivatives of natural products, such as allylpolyalkoxybenzenes, to enhance their antiproliferative activity against cancer cells by targeting their mitochondria. nih.govacs.org The length of the alkyl linker, in this case, a hexyl chain, can influence the biological activity of the final conjugate. nih.gov The compound also serves as a precursor for the synthesis of other functionalized phosphonium salts, further expanding its utility in the development of new chemical entities. nih.gov
Below are tables detailing the physical and chemical properties of (6-bromohexyl)triphenylphosphonium bromide and a summary of research applications for its derivatives.
Table 1: Physical and Chemical Properties of (6-Bromohexyl)triphenylphosphonium Bromide
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇Br₂P |
| Molecular Weight | 506.25 g/mol |
| CAS Number | 83152-22-1 |
| Appearance | Solid |
| Assay | ≥95% |
| Storage Temperature | 2-8°C |
This data is compiled from publicly available chemical information. sigmaaldrich.comsigmaaldrich.com
Table 2: Research Applications of (6-Bromohexyl)triphenylphosphonium Bromide Derivatives
| Application Area | Research Finding |
|---|---|
| Mitochondria-Targeting | The triphenylphosphonium (TPP) cation facilitates cellular uptake and accumulation of conjugated small molecules within the mitochondria. sigmaaldrich.comscientificlabs.ie |
| Antiproliferative Agents | Used in the synthesis of natural product derivatives to enhance their ability to inhibit the growth of cancer cells by targeting mitochondria. nih.govacs.org |
| Organic Synthesis | The terminal bromine allows for nucleophilic substitution reactions, making it a versatile building block for more complex molecules. |
| Chemical Probes | Can be attached to fluorescent dyes or other probes to study mitochondrial function and dysfunction in various disease states. sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromohexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLPJGHUJHULP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471980 | |
| Record name | Phosphonium, (6-bromohexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83152-22-1 | |
| Record name | Phosphonium, (6-bromohexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Precursor Chemistry of 6 Bromohexyl Triphenylphosphonium Bromide
Established Methodologies for Phosphonium (B103445) Salt Formation
The formation of phosphonium salts is a well-established area of organic synthesis, with several reliable methods available. The choice of a specific synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
The most direct and widely utilized method for the synthesis of (6-bromohexyl)triphenylphosphonium bromide is the nucleophilic attack of triphenylphosphine (B44618) on a suitable 6-bromohexyl derivative. Triphenylphosphine, with its lone pair of electrons on the phosphorus atom, acts as a potent nucleophile, readily attacking the electrophilic carbon atom of an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable carbon-phosphorus bond and the displacement of the bromide leaving group. The resulting product is a quaternary phosphonium salt, where the phosphorus atom bears a positive charge, counterbalanced by the bromide anion.
This reaction is typically carried out by heating the reactants in a suitable solvent. The choice of solvent can influence the reaction rate and yield, with non-polar solvents like benzene (B151609) or toluene (B28343) often being employed. Upon cooling, the phosphonium salt, which is generally a crystalline solid, precipitates out of the solution and can be isolated by filtration.
The primary precursor for the synthesis of (6-bromohexyl)triphenylphosphonium bromide is a halogenated hexane (B92381) derivative, most commonly 1,6-dibromohexane (B150918). In this pathway, one of the bromine atoms of 1,6-dibromohexane serves as the leaving group in the SN2 reaction with triphenylphosphine.
The reaction involves combining 1,6-dibromohexane with a stoichiometric amount of triphenylphosphine. To ensure monosubstitution and minimize the formation of the bis-phosphonium salt, it is crucial to control the reaction stoichiometry. Using an excess of 1,6-dibromohexane can favor the formation of the desired mono-phosphonium salt. The reaction is typically conducted under reflux in a solvent such as acetonitrile (B52724) or toluene to facilitate the reaction.
While a direct, one-step conversion of 6-bromohexyl acetate (B1210297) to (6-bromohexyl)triphenylphosphonium bromide is not a commonly reported method, a multi-step synthetic sequence can be employed. This pathway would first involve the hydrolysis of the acetate group in 6-bromohexyl acetate to yield 6-bromo-1-hexanol. This hydrolysis can be achieved under either acidic or basic conditions.
Following the formation of 6-bromo-1-hexanol, the hydroxyl group needs to be converted into a better leaving group, typically a bromide, to facilitate the subsequent reaction with triphenylphosphine. This can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This step would yield 1,6-dibromohexane. Finally, the resulting 1,6-dibromohexane can then be reacted with triphenylphosphine as described in the previous section to produce the target phosphonium salt. This multi-step approach, while feasible, is less direct than starting from 1,6-dibromohexane.
Mechanistic Aspects of the Phosphoniumation Reaction
The formation of (6-bromohexyl)triphenylphosphonium bromide from triphenylphosphine and an alkyl halide is a classic example of an SN2 reaction. The key mechanistic steps are as follows:
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the phosphorus atom of triphenylphosphine attacking the electrophilic carbon atom bonded to the bromine atom in the 6-bromohexyl precursor.
Transition State: This attack proceeds through a trigonal bipyramidal transition state. In this transition state, the phosphorus atom is partially bonded to both the incoming nucleophile (triphenylphosphine) and the outgoing leaving group (bromide).
Inversion of Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center being attacked. However, as the carbon atom in the hexyl chain is not a stereocenter in this case, this aspect is not observable in the final product.
Product Formation: The transition state collapses, leading to the formation of a new carbon-phosphorus bond and the simultaneous expulsion of the bromide ion as the leaving group. The final product is the stable (6-bromohexyl)triphenylphosphonium bromide salt.
The rate of this reaction is dependent on the concentration of both the triphenylphosphine and the alkyl halide, consistent with a bimolecular reaction.
Optimization of Reaction Conditions for Research-Scale Synthesis
For the efficient synthesis of (6-bromohexyl)triphenylphosphonium bromide on a research scale, several reaction parameters can be optimized to maximize the yield and purity of the product. Key factors to consider include the choice of solvent, reaction temperature, reaction time, and stoichiometry of the reactants.
| Parameter | Condition | Effect on Reaction |
| Solvent | Toluene, Acetonitrile, Tetrahydrofuran (B95107) (THF) | The choice of solvent can influence the solubility of reactants and the reaction rate. Acetonitrile is a common choice that often leads to good yields. |
| Temperature | 60°C to Reflux | Higher temperatures generally increase the reaction rate. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. |
| Reaction Time | Several hours to overnight | The reaction time is often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. |
| Stoichiometry | Near equimolar or slight excess of the dihalide | Using a slight excess of the 1,6-dibromohexane can help to minimize the formation of the bis-phosphonium salt by-product. |
Reactivity Profiles and Mechanistic Investigations of 6 Bromohexyl Triphenylphosphonium Bromide
Role in Nucleophilic Substitution Reactions at the Alkyl Chain Terminus
The (6-bromohexyl)triphenylphosphonium bromide molecule possesses a primary alkyl bromide at the terminus of the hexyl chain. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sapressbooks.pub This allows the compound to undergo nucleophilic substitution reactions, typically following an SN2 (bimolecular nucleophilic substitution) mechanism.
In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). ksu.edu.sa The reaction proceeds in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. ksu.edu.sa The reaction rate is dependent on the concentrations of both the phosphonium (B103445) salt and the nucleophile. pressbooks.pub
The phosphonium moiety, although bulky, is located six carbons away from the reaction center and thus exerts minimal steric hindrance. The positive charge on the phosphorus atom is also sufficiently remote that its electron-withdrawing inductive effect on the electrophilic carbon is negligible. Consequently, the terminal C-Br bond exhibits reactivity typical of a primary alkyl bromide.
This reactivity allows for the introduction of a wide variety of functional groups at the end of the alkyl chain, transforming the phosphonium salt into a more complex, bifunctional molecule. For example, reaction with sodium azide (B81097) would yield an azido-functionalized phosphonium salt, while reaction with sodium cyanide would introduce a nitrile group. These transformations are valuable for synthesizing complex molecules, such as ligands for materials science or probes for biochemical studies. The synthesis of related compounds like (6-aminohexyl)triphenylphosphonium bromide suggests that such substitutions are feasible. sigmaaldrich.com
| Entry | Nucleophile (Nu⁻) | Reagent Example | Product |
| 1 | Azide | Sodium Azide (NaN₃) | (6-Azidohexyl)triphenylphosphonium bromide |
| 2 | Cyanide | Sodium Cyanide (NaCN) | (6-Cyanohexyl)triphenylphosphonium bromide |
| 3 | Hydroxide | Sodium Hydroxide (NaOH) | (6-Hydroxyhexyl)triphenylphosphonium bromide |
| 4 | Thiolate | Sodium Thiophenoxide (NaSPh) | Triphenyl(6-(phenylthio)hexyl)phosphonium bromide |
| 5 | Amine | Ammonia (NH₃) | (6-Aminohexyl)triphenylphosphonium bromide |
Precursor Utility in Organometallic Chemistry (e.g., Organozinc Reagent Formation)
The terminal bromo group of (6-bromohexyl)triphenylphosphonium bromide can be used to generate organometallic reagents. A prominent example is the formation of an organozinc reagent, a versatile intermediate in modern organic synthesis. wikipedia.org Organozinc compounds are valued for their high functional group tolerance and moderate reactivity. uni-muenchen.de
The preparation of an organozinc reagent from an alkyl bromide typically involves the direct insertion of zinc metal into the carbon-bromine bond. nih.govorganic-chemistry.org This oxidative addition reaction requires an activated form of zinc, such as Rieke zinc or commercially available zinc powder activated with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. wikipedia.org A widely used and effective method involves performing the reaction in the presence of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF). uni-muenchen.deorganic-chemistry.org The LiCl is believed to aid the reaction by solubilizing the organozinc species as it forms on the metal surface, thereby exposing fresh zinc for continued reaction. nih.govorganic-chemistry.org
The reaction of (6-bromohexyl)triphenylphosphonium bromide with activated zinc would produce the corresponding organozinc halide: (6-(bromozincio)hexyl)triphenylphosphonium bromide. This newly formed organometallic reagent effectively reverses the polarity of the terminal carbon atom, transforming it from an electrophile into a potent nucleophile.
This nucleophilic carbon center can then be employed in various carbon-carbon bond-forming reactions. For instance, it can participate in Negishi cross-coupling reactions, where a palladium or nickel catalyst is used to couple the organozinc reagent with an organic halide. wikipedia.orguni-muenchen.de This methodology allows for the attachment of the entire phosphonium-tagged alkyl chain to aryl, vinyl, or other alkyl groups, providing a pathway to complex molecular architectures.
| Reactant | Reagents | Solvent | Organometallic Intermediate |
| (6-Bromohexyl)triphenylphosphonium bromide | Zn powder, LiCl | THF | (6-(Bromozincio)hexyl)triphenylphosphonium bromide |
| (6-Bromohexyl)triphenylphosphonium bromide | Mg turnings | Diethyl Ether | (6-(Bromomagnesio)hexyl)triphenylphosphonium bromide (Grignard Reagent) |
Comparative Reactivity Studies with Related Phosphonium Salts
The reactivity of (6-bromohexyl)triphenylphosphonium bromide can be better understood by comparing it with other structurally related phosphonium salts. These comparisons can focus on the influence of the alkyl chain length, the nature of the terminal functional group, and the steric and electronic properties of the phosphine (B1218219) substituents.
Effect of Alkyl Chain Length: Compared to ω-bromoalkylphosphonium salts with shorter chains, such as (3-bromopropyl)triphenylphosphonium bromide, the reactivity of the two functional ends in the C6-chain derivative is more independent. In shorter-chain analogs, the proximity of the phosphonium group could potentially influence the nucleophilic substitution at the C-Br bond through intramolecular cyclization side reactions or by altering the electronic environment. With a six-carbon linker, such intramolecular interactions are less likely, and the terminal bromide behaves more like a simple primary alkyl bromide. In Wittig reactions, the chain length primarily affects the physical properties (e.g., solubility) of the salt and the resulting alkene, rather than the intrinsic reactivity of the ylide.
Effect of Terminal Functional Group: The presence of the terminal bromo group distinguishes this salt from simple alkyltriphenylphosphonium salts like (hexyl)triphenylphosphonium bromide. While both can form ylides for Wittig reactions, the bromo-derivative yields a functionalized alkene product, offering a significant synthetic advantage. Compared to a salt with a more electron-withdrawing group, like (6-oxohexyl)triphenylphosphonium bromide, the electronic effect of the bromine on the acidity of the alpha-protons is minimal due to the distance. Therefore, the conditions required for ylide formation are similar to those for unsubstituted alkylphosphonium salts.
Comparison with Other Halogens: The reactivity of the corresponding ω-haloalkylphosphonium salts would follow the typical trend for alkyl halides in both nucleophilic substitution and organometallic formation: R-I > R-Br > R-Cl. An iodo-analog, (6-iodohexyl)triphenylphosphonium bromide, would be more reactive towards both nucleophiles and zinc insertion, while the chloro-analog would be less reactive.
Comparison with Different Phosphine Groups: While the standard reagent uses triphenylphosphine (B44618), altering the substituents on the phosphorus atom would also modulate reactivity. Replacing the phenyl groups with more electron-donating alkyl groups (e.g., in (6-bromohexyl)tributylphosphonium bromide) would increase the electron density on the phosphorus and the nucleophilicity of the corresponding ylide. However, triphenylphosphine is most commonly used due to its commercial availability, stability, and the crystalline nature of its salts. walisongo.ac.id
| Compound | Key Reactive Feature 1 (Wittig) | Key Reactive Feature 2 (Substitution/Organometallic) | Comparative Notes |
| (6-Bromohexyl)triphenylphosphonium bromide | Forms unstabilized ylide, leads to functionalized alkene. | Primary bromide allows SN2 and organometallic formation. | Bifunctional; two reactive sites are well-separated. |
| (Hexyl)triphenylphosphonium bromide | Forms unstabilized ylide, leads to unfunctionalized alkene. | No second reactive site on the chain. | Lacks the synthetic handle of the bromo-derivative. |
| (3-Bromopropyl)triphenylphosphonium bromide | Forms unstabilized ylide. | Shorter chain may allow intramolecular side reactions. | Increased potential for intramolecular cyclization compared to the C6 analog. |
| (6-Iodohexyl)triphenylphosphonium bromide | Similar ylide reactivity. | C-I bond is more reactive than C-Br in SN2 and metal insertion. | Higher reactivity at the alkyl terminus. |
| (6-Bromohexyl)tributylphosphonium bromide | Forms a more nucleophilic (more reactive) ylide. | Similar reactivity at the C-Br bond. | Ylide is more reactive due to electron-donating butyl groups. walisongo.ac.id |
Applications in Organic Synthesis and Catalysis Research
As a Multifunctional Reagent in Complex Molecule Construction
Phosphonium (B103445), (6-bromohexyl)triphenyl-, bromide serves as a versatile building block in the synthesis of more complex molecules. The presence of the terminal bromine atom on the hexyl chain allows for a range of nucleophilic substitution reactions, enabling the introduction of various functional groups. This bifunctionality, combining the phosphonium salt moiety with a reactive alkyl halide, makes it a strategic component in multi-step synthetic sequences.
The triphenylphosphonium group itself is a key feature, often employed in the Wittig reaction for the formation of alkenes from carbonyl compounds. While the primary utility of (6-bromohexyl)triphenylphosphonium bromide is often as a precursor to other functionalized phosphonium salts, its inherent reactivity provides a foundation for diverse synthetic strategies.
Derivatization and Structural Modification for Enhanced Research Utility
The terminal bromide of (6-bromohexyl)triphenylphosphonium bromide is a key handle for chemical modification, allowing for its conversion into a variety of functionalized derivatives. These derivatives, bearing carboxylic acid, amine, or hydroxyl groups, expand the utility of the triphenylphosphonium scaffold in different areas of research.
(6-Carboxyhexyl)triphenylphosphonium bromide: This derivative can be synthesized from 6-bromohexanoic acid and triphenylphosphine (B44618). A common method involves refluxing a solution of 6-bromohexanoic acid and triphenylphosphine in a suitable solvent like acetonitrile (B52724). For instance, reacting 18 mmol of 6-bromohexanoic acid with 18 mmol of triphenylphosphine in 18 mL of acetonitrile under reflux for 18 hours has been reported to yield the desired product after cooling and filtration jetir.org.
(6-Aminohexyl)triphenylphosphonium bromide hydrobromide: While the direct synthesis from (6-bromohexyl)triphenylphosphonium bromide is not extensively detailed in readily available literature, a plausible and well-established method for introducing a primary amine is the Gabriel synthesis. This would involve the reaction of (6-bromohexyl)triphenylphosphonium bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. The commercial availability of (6-aminohexyl)triphenylphosphonium bromide hydrobromide suggests that efficient synthetic routes have been developed sigmaaldrich.com.
(6-Hydroxyhexyl)triphenylphosphonium bromide: The synthesis of this derivative can be achieved through the reaction of triphenylphosphine with 6-bromohexanol. Alternatively, nucleophilic substitution of the bromide in (6-bromohexyl)triphenylphosphonium bromide with a hydroxide source could provide the desired alcohol, although specific reaction conditions for this transformation on this substrate are not widely reported. The compound is commercially available, indicating its accessibility for research purposes sigmaaldrich.comsynchem.de.
A summary of these functionalized derivatives is presented in the table below.
| Derivative Name | Starting Material(s) | Key Transformation |
| (6-Carboxyhexyl)triphenylphosphonium bromide | 6-Bromohexanoic acid, Triphenylphosphine | Nucleophilic substitution |
| (6-Aminohexyl)triphenylphosphonium bromide | (6-Bromohexyl)triphenylphosphonium bromide | Gabriel synthesis (proposed) |
| (6-Hydroxyhexyl)triphenylphosphonium bromide | 6-Bromohexanol, Triphenylphosphine | Nucleophilic substitution |
The immobilization of phosphonium salts on polymeric supports offers significant advantages, including ease of separation, potential for catalyst recycling, and suitability for flow chemistry applications. While specific examples of the direct immobilization of (6-bromohexyl)triphenylphosphonium bromide are not prevalent in the literature, the general strategy involves the reaction of a polymer-bound phosphine (B1218219) with an alkyl halide.
For instance, polymer-supported triphenylphosphine (PS-PPh₂) is a widely used reagent that can be reacted with various organic halides to generate polymer-bound phosphonium salts. These immobilized salts can then be used in reactions such as the Wittig reaction under phase-transfer catalysis conditions nih.gov. The reaction of PS-PPh₂ with an excess of a dihaloalkane, such as 1,6-dibromohexane (B150918), could in principle lead to a polymer-supported (6-bromohexyl)triphenylphosphonium functionality, although this specific application requires further investigation. The use of non-cross-linked polystyrene supports can offer improved reactivity compared to their cross-linked counterparts due to better solubility in common organic solvents cmu.edu.
| Support Type | Method of Immobilization | Potential Application |
| Cross-linked Polystyrene | Reaction of PS-PPh₂ with a haloalkane | Heterogeneous catalysis, Wittig reactions |
| Non-cross-linked Polystyrene | Reaction of soluble PS-PPh₂ with a haloalkane | Homogeneous catalysis with easy precipitation |
Quaternary Phosphonium Salts in Catalytic Systems
Quaternary phosphonium salts are a well-established class of catalysts, finding application in both phase transfer catalysis and, more recently, as organocatalysts. Their thermal stability often surpasses that of their ammonium (B1175870) analogues, making them suitable for a broader range of reaction conditions alfachemic.com.
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Quaternary phosphonium salts, such as hexadecyltributylphosphonium bromide and tetraphenylphosphonium bromide, are effective phase-transfer catalysts phasetransfercatalysis.comcambridge.orgphasetransfercatalysis.comresearchpublish.com. The lipophilic cation transports an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.
The efficiency of a phosphonium salt as a phase-transfer catalyst is influenced by the nature of the alkyl or aryl groups attached to the phosphorus atom. The lipophilicity of the cation is a crucial factor in its ability to be extracted into the organic phase. While specific studies detailing the use of (6-bromohexyl)triphenylphosphonium bromide as a phase-transfer catalyst are limited, its structural features suggest it could be effective. The triphenyl groups provide significant lipophilicity, and the hexyl chain further enhances this property. The terminal bromide could potentially participate in or be inert during the catalytic cycle, depending on the reaction conditions.
For example, in nucleophilic substitution reactions, a phosphonium salt facilitates the transfer of a nucleophile (e.g., CN⁻, OH⁻, RS⁻) from the aqueous phase to the organic phase to react with an organic substrate. The general mechanism involves the formation of an ion pair between the phosphonium cation and the nucleophile, which is soluble in the organic phase. After the reaction, the phosphonium cation is regenerated and returns to the aqueous phase to continue the catalytic cycle.
| Catalyst Example | Reaction Type | Key Features |
| Hexadecyltributylphosphonium bromide | Nucleophilic substitution | High lipophilicity, effective anion transfer |
| Tetraphenylphosphonium bromide | Alkylation | High thermal stability |
In recent years, phosphonium salts have emerged as a novel class of Lewis acid organocatalysts nottingham.ac.ukresearchgate.netresearchgate.net. Unlike traditional Lewis acids that are metal-based, these organic salts can activate substrates through the electrophilic phosphorus center. The Lewis acidity of a phosphonium salt can be tuned by modifying the substituents on the phosphorus atom. Electron-withdrawing groups enhance the Lewis acidity.
While research into the Lewis acidity of (6-bromohexyl)triphenylphosphonium bromide specifically is not widely documented, the general principles of phosphonium salt catalysis are applicable. The phosphorus atom in the triphenylphosphonium cation is electron-deficient and can interact with Lewis basic sites in organic molecules, thereby activating them towards subsequent reactions. For instance, phosphonium salts have been shown to catalyze Diels-Alder reactions, Friedel-Crafts alkylations, and other carbon-carbon bond-forming reactions. The mechanism is thought to involve the formation of a transient complex between the phosphonium cation and the substrate, which lowers the energy barrier for the reaction.
The field of phosphonium salt organocatalysis is still developing, and the exploration of various substituted phosphonium salts, including those with functionalized alkyl chains like (6-bromohexyl)triphenylphosphonium bromide, could lead to the discovery of new and efficient catalytic systems.
Role in Metal Nanoparticle Stabilization for Heterogeneous and Homogeneous Catalysis (e.g., Palladium Nanoparticles in Suzuki Cross-Coupling)
While direct studies on (6-bromohexyl)triphenylphosphonium bromide for nanoparticle stabilization are not extensively documented in the provided research, the broader class of alkylphosphonium salts has been investigated as effective stabilizers for metal nanoparticles, particularly palladium nanoparticles (PdNPs) used in catalysis. These salts, often in the form of ionic liquids, play a crucial role in preventing the agglomeration and precipitation of nanoparticles, which is vital for maintaining high catalytic activity and recyclability.
The stabilizing effect of phosphonium salts is generally attributed to a combination of electrostatic and steric interactions. The positively charged phosphonium head group can electrostatically interact with the surface of the metal nanoparticle, while the alkyl chains provide a steric barrier that prevents the particles from coming into close contact and aggregating.
In the context of the Suzuki cross-coupling reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, palladium nanoparticles are highly effective catalysts. However, their tendency to aggregate under reaction conditions can lead to a loss of catalytic activity. The introduction of phosphonium salts as stabilizers helps to mitigate this issue. For instance, studies on sterically hindered alkyl(tri-tert-butyl)phosphonium salts have demonstrated their excellence as stabilizers for PdNPs. These stabilized nanoparticles exhibit a small, uniform size and a narrow size distribution, which are key characteristics of highly active catalysts. Furthermore, the presence of these phosphonium salts has been shown to result in exceptional stability, preventing the palladium nanoparticles from agglomerating during the catalytic cycle of the Suzuki reaction nih.govsemanticscholar.orgresearchgate.net.
The length of the alkyl chain in alkyltriphenylphosphonium salts can also influence the stability and catalytic activity of the palladium nanoparticles. While specific research on the hexyl chain of (6-bromohexyl)triphenylphosphonium bromide is not detailed, the general principle is that the alkyl chain contributes to the steric stabilization of the nanoparticles. The bromo-functionalization on the hexyl chain could potentially offer a site for further modification or interaction within the catalytic system.
The use of phosphonium salts as stabilizers aligns with the principles of "green chemistry" by facilitating the recovery and reuse of the expensive palladium catalyst, particularly when the phosphonium salt is part of an ionic liquid medium from which the product can be easily separated.
Below is a data table summarizing the impact of phosphonium salt stabilizers on palladium nanoparticles, based on general findings in the field.
| Stabilizer Type | Nanoparticle Characteristics | Impact on Catalysis (e.g., Suzuki Coupling) | Recyclability |
| Alkylphosphonium Salts | Small, uniform particle size; Narrow size distribution | High catalytic activity; Prevention of agglomeration | Enhanced catalyst stability allows for multiple reaction cycles |
| Sterically Hindered Phosphonium Salts | Excellent stabilization of small, catalytically active nanoparticles | Exceptional stability during the reaction; Prevents precipitation of palladium | High potential for recovery and reuse of the catalyst |
| Phosphonium-based Ionic Liquids | Good dispersion of nanoparticles | Efficient catalysis in "green" solvents; Facilitates product separation | Catalyst can be retained in the ionic liquid phase for reuse |
Research Frontiers in Materials Science Utilizing Phosphonium Cations
Integration into Ionic Liquid Architectures for Advanced Materials
Ionic liquids (ILs) are salts with melting points below 100°C, and they are recognized for their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov Phosphonium-based ILs, in particular, offer distinct advantages over more common imidazolium (B1220033) and pyridinium-based ILs, including greater thermal and chemical stability, especially under basic conditions. utp.edu.my
| Property | Characteristic of Phosphonium-Based Ionic Liquids | Reference |
|---|---|---|
| Thermal Stability | Generally higher than imidazolium- or pyridinium-based ILs, with decomposition temperatures that can exceed 400°C. | nih.gov |
| Chemical Stability | Lack of an acidic proton makes them stable in nucleophilic and basic environments. | utp.edu.my |
| Tunability | Properties can be systematically altered by changing the alkyl chain length on the phosphonium (B103445) cation and by anion exchange. | researchgate.net |
| Density | Often have a lower density than water, which can be beneficial in certain separation processes. | utp.edu.my |
Design and Synthesis of Cationic Conjugated Polymers
Cationic conjugated polymers (CCPs) are a class of materials that combine the electronic properties of π-conjugated backbones with the solution processability and functionality of polyelectrolytes. These materials are of significant interest for applications in biosensors, organic electronics, and antimicrobial agents.
(6-bromohexyl)triphenylphosphonium bromide is an ideal building block for introducing cationic charges into polymeric structures. The molecule can be utilized in two primary ways:
Monomer Functionalization: The triphenylphosphonium group can be attached to a monomer unit prior to polymerization. The bromohexyl group can be reacted with a functional monomer (e.g., a phenol (B47542) or amine on a fluorene (B118485) or thiophene (B33073) unit) to create a new monomer bearing a pendant phosphonium salt side chain. This functionalized monomer can then be copolymerized to yield a CCP.
Post-Polymerization Modification: A pre-synthesized neutral polymer containing reactive sites, such as bromoalkyl side chains, can be modified. nih.govsigmaaldrich.com In a process analogous to quaternization, these side chains can react with triphenylphosphine (B44618) to install the triphenylphosphonium cation along the polymer backbone. nih.govsigmaaldrich.com
The bulky triphenylphosphonium groups not only impart positive charge but also influence the polymer's morphology and solubility by preventing aggregation and promoting dissolution in polar solvents.
| Molecular Component | Function in Polymer Synthesis | Reference |
|---|---|---|
| Triphenylphosphonium Cation | Provides the positive charge, enhances solubility in polar solvents, and can provide antimicrobial functionality. | nih.gov |
| Hexyl Chain | Acts as a flexible spacer, separating the bulky cation from the polymer backbone, influencing polymer morphology. | |
| Terminal Bromide | Serves as a reactive site for grafting the molecule onto a polymer or monomer unit via nucleophilic substitution. |
Development of Antimicrobial Polymeric Materials
The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Polymeric materials containing quaternary phosphonium salts (QPS) have emerged as a promising class of contact-based antimicrobial agents. nih.gov These materials function through a membrane-disruption mechanism, where the positively charged phosphonium centers interact electrostatically with the negatively charged components of bacterial cell membranes, leading to cell lysis and death. nih.gov This physical mode of action is less likely to induce microbial resistance compared to traditional antibiotics.
(6-bromohexyl)triphenylphosphonium bromide is used to synthesize these antimicrobial polymers. It can be incorporated as a monomer in polymerization reactions or grafted onto the surfaces of existing materials (e.g., cotton, plastics) to render them antimicrobial. nih.govauburn.edu Research has shown that polymeric QPS often exhibit higher antibacterial and antifungal activity than their quaternary ammonium (B1175870) salt (QAS) counterparts. nih.gov The lipophilic nature of the triphenyl groups on the phosphorus atom is thought to facilitate interaction with and penetration of the lipid bilayer of the cell membrane, enhancing antimicrobial efficacy.
| Feature | Finding in Phosphonium-Based Antimicrobial Polymers | Reference |
|---|---|---|
| Mechanism of Action | Electrostatic interaction with and disruption of negatively charged bacterial cell membranes. | nih.gov |
| Efficacy | Often exhibit higher antibacterial and antifungal activity compared to analogous quaternary ammonium polymers. | nih.gov |
| Spectrum of Activity | Effective against both Gram-positive and Gram-negative bacteria. | auburn.edu |
| Synergistic Effects | Mixtures of QAS and QPS homopolymers have shown synergistic antimicrobial performance. | nih.gov |
Applications in Electrolytes and Electrode Functionalization
Furthermore, (6-bromohexyl)triphenylphosphonium bromide is well-suited for the functionalization of electrode surfaces. The terminal bromohexyl group can be used to covalently anchor the molecule to electrode materials (e.g., carbon, metal oxides) that have been pre-functionalized with surface groups like amines or hydroxyls. This surface modification can:
Improve Interfacial Stability: Create a stable barrier at the electrode-electrolyte interface, suppressing side reactions.
Tune Electrode Properties: Alter the surface charge and wettability of the electrode, influencing ion transport and charge transfer kinetics.
Incorporate Specific Functionality: Introduce the specific properties of the phosphonium cation directly onto the electrode surface.
| Application | Role of (6-bromohexyl)triphenylphosphonium bromide | Key Properties | Reference |
|---|---|---|---|
| Electrolytes | Serves as a cation component in a phosphonium-based ionic liquid electrolyte. | High thermal stability, wide electrochemical window, good ionic conductivity. | utp.edu.myresearchgate.net |
| Electrode Functionalization | Acts as a surface modifying agent, covalently bonded to the electrode material via the bromohexyl group. | Ability to alter surface charge, improve interfacial stability, and control wettability. |
Investigations in Biological Research with a Focus on Molecular Mechanisms
Strategies for Mitochondrial Targeting and Intracellular Localization
The selective delivery of molecules to mitochondria is a significant area of research for understanding and treating a range of diseases, including neurodegenerative disorders and cancer. sigmaaldrich.comscientificlabs.co.uknih.gov The triphenylphosphonium (TPP) cation, the core functional group of (6-bromohexyl)triphenylphosphonium bromide, is one of the most effective and widely used moieties for this purpose. nih.govnih.govnih.gov
Biophysical Basis of Mitochondria Accumulation: Lipophilicity and Delocalized Positive Charge
The accumulation of TPP-based compounds within mitochondria is a direct consequence of the organelle's biophysical properties and the chemical nature of the TPP cation. researchgate.net This process is driven by the large negative membrane potential across the inner mitochondrial membrane. researchgate.netmsu.ru
The key characteristics of the TPP cation that facilitate this accumulation are:
Delocalized Positive Charge: The positive charge on the central phosphorus atom is delocalized across the three phenyl rings. researchgate.netresearchgate.net This charge dispersion over a large surface area reduces the charge density, allowing the cation to be stable within the lipid-rich, hydrophobic environment of the mitochondrial inner membrane. researchgate.net
Lipophilicity: The three phenyl groups and the alkyl chain (a hexyl chain in this case) confer significant lipophilicity (fat-solubility) to the molecule. researchgate.netplos.org This property allows the cation to readily pass through biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes, which have a non-polar lipid core. msu.ru
The movement of the TPP cation is governed by the Nernst equation. nih.gov Driven by the plasma membrane potential (around -30 to -60 mV, negative inside), TPP cations first accumulate in the cytoplasm to a level 5- to 10-fold higher than the extracellular concentration. msu.ru Subsequently, the much larger mitochondrial membrane potential (around -150 to -180 mV, negative inside the matrix) drives a further, substantial accumulation inside the mitochondrial matrix. nih.govmsu.ru This can result in concentrations inside the mitochondria that are several hundred to a thousand times higher than in the extracellular medium. nih.govnih.govmsu.ru
msu.ruresearchgate.netnih.govmsu.rumsu.ruApplication as Molecular Probes for Mitochondrial Function
The compound (6-bromohexyl)triphenylphosphonium bromide itself is a building block, or "tag," used to create more complex molecular probes. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The reactive bromo- group on the hexyl chain allows for covalent linkage to various molecules of interest, such as antioxidants or fluorescent dyes. sigmaaldrich.comnih.gov Once attached, the TPP moiety directs the entire probe molecule to the mitochondria. nih.govnih.gov
These TPP-conjugated probes are invaluable tools for studying mitochondrial physiology and dysfunction. nih.gov For instance, by attaching the TPP tag to a fluorescent dye, researchers can visualize mitochondria in living cells and monitor changes in their structure or location in response to different stimuli. nih.gov Similarly, TPP has been conjugated to electrophiles to create probes for labeling and quantifying specific protein residues within mitochondria, helping to understand redox signaling pathways. nih.gov
Design of Mitochondria-Targeted Vectors for Directed Delivery of Molecular Entities
Beyond probes, the TPP moiety is a cornerstone in the design of vectors for the targeted delivery of therapeutic agents to mitochondria. nih.govnih.gov This strategy is being explored to enhance the efficacy of drugs and reduce off-target side effects. nih.govworktribe.com The (6-bromohexyl)triphenylphosphonium bromide provides a convenient linker for attaching such therapeutic molecules. nih.gov
Several strategies for TPP-mediated delivery have been developed:
Direct Conjugation: A therapeutic molecule is directly and covalently linked to the TPP cation. nih.govnih.gov This is the most common approach for small molecules. nih.gov
Mitochondria-Targeted Vesicles: The TPP moiety can be incorporated into the surface of larger delivery vehicles like liposomes. nih.govnih.govrsc.org These "mitochondriotropic liposomes" can then carry a larger payload, including macromolecules, into the mitochondria. nih.govnih.gov
Nanoparticle Conjugation: TPP can be attached to the surface of nanoparticles or dendrimers to guide these complex systems to the mitochondria. nih.govresearchgate.net
nih.govnih.govnih.govrsc.orgnih.govresearchgate.netStudies on Mitochondrial Membrane Potential and Bioenergetics
While the mitochondrial membrane potential is exploited for the accumulation of TPP-based compounds, the accumulation of these lipophilic cations within the mitochondrial matrix can, in turn, affect mitochondrial function. nih.govplos.orgnih.gov Research has shown that alkyltriphenylphosphonium cations can influence mitochondrial bioenergetics. plos.orgnih.gov
The degree of this impact often correlates with the lipophilicity of the compound; for example, TPP derivatives with longer alkyl chains (which are more hydrophobic) can have a more pronounced effect on decreasing the mitochondrial membrane potential and inhibiting the respiratory chain. plos.orgnih.gov This is an important consideration in the design of TPP-based probes and drugs, as the targeting moiety itself is not always biologically inert. plos.orgnih.gov Studies investigating these effects are crucial for interpreting experimental results correctly and for designing new TPP conjugates with minimal off-target effects on bioenergetics. plos.org
Exploration of Antimicrobial Mechanisms of Action
In addition to their use in targeting eukaryotic mitochondria, phosphonium (B103445) salts, including structures related to (6-bromohexyl)triphenylphosphonium bromide, have been investigated for their antimicrobial properties. mdpi.com
Molecular Interactions with and Disruption of Microbial Membranes
The antimicrobial mechanism of quaternary phosphonium compounds (QPCs) is primarily centered on their interaction with and disruption of microbial cell membranes. mdpi.comnih.gov This mechanism is analogous to that of quaternary ammonium (B1175870) compounds (QACs). mdpi.comnih.gov
The process is generally understood to occur in several steps:
Adsorption: The positively charged phosphonium headgroup is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. nih.gov
Intercalation: The long, lipophilic alkyl chain (e.g., the hexyl group) penetrates and intercalates into the hydrophobic core of the bacterial lipid bilayer. mdpi.com
Disruption: This insertion disrupts the highly ordered structure of the membrane, leading to a loss of membrane integrity. mdpi.comnih.gov The membrane becomes more permeable, causing the leakage of essential intracellular components like ions, metabolites, and enzymes, which ultimately leads to bacterial cell death. mdpi.com
This membrane-disrupting mechanism is generally non-specific, which can be an advantage as it may be less prone to the development of microbial resistance compared to antibiotics that target specific enzymes. mdpi.com
Structure-Activity Relationship Studies for Selective Antimicrobial Efficacy
The antimicrobial efficacy of alkyltriphenylphosphonium salts, including (6-bromohexyl)triphenylphosphonium bromide, is significantly influenced by their molecular structure, particularly the length of the alkyl chain. This relationship between structure and activity dictates the compound's ability to interact with and disrupt bacterial cell membranes, leading to selective antimicrobial action.
The core mechanism of antibacterial activity for these compounds is associated with the positively charged triphenylphosphonium (TPP) headgroup and the lipophilic alkyl chain. The TPP cation facilitates electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and peptidoglycan. nih.gov This initial binding is followed by the insertion of the alkyl chain into the hydrophobic core of the cell membrane. This penetration can disrupt the membrane's structural integrity, alter membrane potential, and lead to the leakage of essential intracellular contents, ultimately causing bacterial cell death. nih.gov
Research has demonstrated a clear correlation between the length of the alkyl chain and the potency of the antimicrobial effect. Generally, an increase in the hydrophobicity of the molecule, achieved by elongating the alkyl chain, enhances antimicrobial activity, up to a certain point. researchgate.net Studies comparing triphenylphosphonium bromides with varying alkyl chain lengths (from C8 to C12) against multidrug-resistant (MDR) Acinetobacter baumannii found that compounds with C10 and C12 chains exhibited the highest activity. nih.gov For instance, dodecyl(triphenyl)phosphonium bromide (C12) showed a minimum inhibitory concentration (MIC) of 6.25 µM, which was four times more potent than the octyl (C8) analogue. nih.gov
Similarly, another study investigating cationic amphiphiles found that a derivative with a hexyl (C6) chain, the same length as in (6-bromohexyl)triphenylphosphonium bromide, exhibited superior antibacterial performance against Gram-positive bacteria compared to analogues with shorter (C4) or longer (C12) chains. nih.gov This suggests an optimal range for the alkyl chain length, where the lipophilicity is sufficient to effectively disrupt the bacterial membrane without being so high that it reduces bioavailability or promotes self-aggregation. researchgate.netnih.gov The intermediate chain length of the hexyl group appears to provide a favorable balance for potent and selective activity, particularly against Gram-positive organisms like S. aureus. nih.govnih.gov
| Compound | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) in µM |
|---|---|---|
| Octyl(triphenyl)phosphonium bromide | C8 | 25.0 |
| Decyl(triphenyl)phosphonium bromide | C10 | 12.5 |
| Dodecyl(triphenyl)phosphonium bromide | C12 | 6.25 |
Mechanistic Studies of Antiproliferative and Antitumor Activities
The triphenylphosphonium (TPP) cation serves as a delocalized lipophilic cation that can exploit the negative-inside membrane potentials of cells, and particularly of mitochondria, to achieve selective accumulation within these organelles. nih.govnih.gov This mitochondrial targeting is a cornerstone of the antiproliferative and antitumor mechanisms of (6-bromohexyl)triphenylphosphonium bromide and related TPP-containing compounds. acs.org
The primary subcellular target for TPP-based compounds is the mitochondrion. nih.govacs.org Cancer cells typically exhibit a significantly higher mitochondrial membrane potential compared to normal cells, which drives the extensive accumulation of these cationic compounds—potentially up to 1000-fold higher—within the mitochondrial matrix. nih.govresearchgate.net
Once concentrated in the mitochondria, these compounds can exert several cytotoxic effects. A key effect is the disruption of mitochondrial function. acs.orgacs.org They can interfere with the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis. nih.gov This bioenergetic crisis compromises the cell's ability to perform essential functions, thereby inhibiting cell growth and proliferation. Furthermore, the accumulation of these lipophilic cations within the inner mitochondrial membrane can lead to mitochondrial depolarization and an increase in the permeability of the mitochondrial membrane, initiating pathways that lead to cell death. acs.orgacs.org
Beyond direct mitochondrial disruption, TPP-conjugated compounds have been shown to interfere with the cell cycle and DNA synthesis. Studies on TPP derivatives have demonstrated an ability to inhibit de novo DNA synthesis in various human cancer cell lines. acs.orgacs.org This inhibition prevents cancer cells from replicating their genome, a prerequisite for cell division.
This disruption of DNA replication can trigger DNA damage response (DDR) pathways. nih.gov The cell cycle machinery, governed by cyclin-dependent kinases (CDKs) and checkpoint proteins like p53 and the retinoblastoma protein (pRB), senses this damage or replicative stress. nih.govnih.gov In response, cell cycle checkpoints are activated to halt progression, typically at the G1/S or G2/M transitions, to allow time for DNA repair. nih.gov Research on a coenzyme Q10-TPP conjugate, for example, showed that it induced a G1/S cell cycle arrest. acs.orgacs.org Similarly, other TPP conjugates have been found to arrest the cell cycle in the G1 phase. researchgate.net If the damage is too severe to be repaired, these checkpoint mechanisms can signal for the cell to undergo programmed cell death, or apoptosis. nih.gov
A critical mechanism underlying the antitumor activity of mitochondria-targeting TPP compounds is the modulation of intracellular reactive oxygen species (ROS). nih.gov Mitochondria are the primary source of cellular ROS, which are natural byproducts of aerobic respiration. nih.gov Cancer cells often exist in a state of heightened oxidative stress with elevated ROS levels compared to normal cells. nih.gov
TPP compounds, by accumulating in mitochondria and interfering with the electron transport chain, can exacerbate this oxidative stress by promoting a significant increase in ROS production. researchgate.net This surge in ROS, including superoxide (B77818) and hydrogen peroxide, can overwhelm the cancer cell's antioxidant defense systems. nih.gov The excessive ROS can then inflict widespread damage on cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity. researchgate.net This ROS-induced damage is a key trigger for the initiation of apoptotic signaling pathways. imrpress.comresearchgate.net
The culmination of mitochondrial dysfunction, cell cycle arrest, and excessive ROS generation is often the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. acs.orgacs.org The increase in mitochondrial membrane permeability, a direct effect of TPP compound accumulation, is a critical initiating event known as the mitochondrial outer membrane permeabilization (MOMP). acs.org
Advanced Characterization Techniques and Structural Research
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of chemical compounds. For (6-bromohexyl)triphenylphosphonium bromide, a comprehensive analysis would involve Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P Analysis
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. A full NMR characterization of (6-bromohexyl)triphenylphosphonium bromide would include ¹H, ¹³C, and ³¹P NMR analysis.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (6-bromohexyl)triphenylphosphonium bromide, one would expect to observe distinct signals for the protons on the triphenylphosphine (B44618) group and the hexyl chain. The aromatic protons would likely appear as multiplets in the downfield region of the spectrum. The protons of the hexyl chain would exhibit characteristic chemical shifts and splitting patterns based on their position relative to the phosphonium (B103445) group and the terminal bromine atom.
¹³C NMR Spectroscopy: This analysis identifies the different carbon environments within the molecule. The spectrum of (6-bromohexyl)triphenylphosphonium bromide would show signals corresponding to the carbon atoms of the phenyl rings and the six distinct carbon atoms of the hexyl chain. The chemical shifts would be influenced by the electronegativity of the neighboring phosphorus and bromine atoms.
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a crucial tool for its characterization. This technique provides information about the chemical environment of the phosphorus atom. For (6-bromohexyl)triphenylphosphonium bromide, a single resonance would be expected in the phosphonium salt region of the ³¹P NMR spectrum, confirming the presence of the tetracoordinate phosphorus center.
Table 1: Predicted NMR Data for (6-bromohexyl)triphenylphosphonium bromide (Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data is not available in the searched literature.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.6 - 7.9 | m | Aromatic protons (PPh₃) |
| ¹H | 3.6 - 3.8 | m | -CH₂-P⁺ |
| ¹H | 3.4 - 3.5 | t | -CH₂-Br |
| ¹H | 1.4 - 1.9 | m | Methylene protons of hexyl chain |
| ¹³C | 128 - 135 | m | Aromatic carbons (PPh₃) |
| ¹³C | 118 (d) | d | ipso-Carbon (C-P) |
| ¹³C | 33 - 34 | s | -CH₂-Br |
| ¹³C | 22 - 32 | m | Methylene carbons of hexyl chain |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For (6-bromohexyl)triphenylphosphonium bromide, techniques such as electrospray ionization (ESI) would be suitable. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion, [(C₆H₅)₃P(C₆H₁₂Br)]⁺. Analysis of the fragmentation pattern could reveal the loss of the bromide counter-ion, the bromine atom from the hexyl chain, or cleavage of the hexyl chain itself, providing further confirmation of the compound's structure. However, specific mass spectral data and detailed fragmentation analysis for this compound have not been found in the surveyed scientific literature.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Table 2: Summary of Advanced Characterization Techniques
| Technique | Information Provided | Availability of Data for (6-bromohexyl)triphenylphosphonium bromide |
|---|---|---|
| ¹H NMR Spectroscopy | Proton environment and connectivity | Not found in searched literature |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment | Not found in searched literature |
| ³¹P NMR Spectroscopy | Phosphorus chemical environment | Not found in searched literature |
| Mass Spectrometry | Molecular weight and fragmentation | Not found in searched literature |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of phosphonium (B103445) salts like (6-bromohexyl)triphenylphosphonium bromide. While specific DFT studies on this exact molecule are not extensively documented in the literature, a comprehensive understanding can be constructed from computational analyses of its constituent parts and analogous alkyltriphenylphosphonium salts. acs.orgresearchgate.net
The central feature of the (6-bromohexyl)triphenylphosphonium cation is the tetrahedral phosphorus atom, which bears a significant positive charge. This charge is not localized solely on the phosphorus but is delocalized across the entire cation, influenced by the electron-withdrawing nature of the phenyl groups and the alkyl chain. nih.gov The three phenyl rings, with their extensive π-systems, play a crucial role in stabilizing the positive charge through resonance. hw.ac.uk
Calculations of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting reactivity. For a cation like (6-bromohexyl)triphenylphosphonium, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO is centered around the positively charged phosphorus atom and the attached carbon atoms. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Reactivity descriptors derived from quantum chemical calculations can predict sites susceptible to nucleophilic or electrophilic attack. The electrostatic potential map would show a strong positive potential around the phosphorus center and the adjacent carbons of the phenyl and hexyl groups, making them potential sites for nucleophilic attack. Conversely, the electron-rich π-systems of the phenyl rings could interact with electrophiles. The terminal bromine atom on the hexyl chain introduces another reactive site, susceptible to nucleophilic substitution, which is a key feature for its use as a synthetic building block. sigmaaldrich.com
Table 1: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Characteristic for (6-bromohexyl)triphenylphosphonium cation | Implication |
|---|---|---|
| Charge Distribution | Positive charge delocalized over the P atom and phenyl rings. | Stabilizes the cation; influences intermolecular forces. |
| HOMO | Localized on the π-system of the phenyl rings. | Site for potential oxidation or interaction with electrophiles. |
| LUMO | Centered on the P atom and adjacent C atoms. | Primary site for nucleophilic attack. |
| Electrostatic Potential | Strong positive potential around the phosphorus center. | Governs interactions with anions and polar molecules. |
| Reactivity of Hexyl Chain | Terminal C-Br bond is a key reactive site. | Allows for covalent linkage to other molecules (Wittig reaction precursors, mitochondrial targeting). sigmaaldrich.comwikipedia.org |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior and intermolecular interactions of (6-bromohexyl)triphenylphosphonium bromide in a condensed phase, such as in solution or as a molten salt. nsf.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the phosphonium cation interacts with its environment, including the bromide anion, solvent molecules, or other ions. researchgate.netresearchgate.net
In a simulation, the interactions are governed by a force field, an empirical set of equations and parameters that describe the potential energy of the system. For phosphonium-based ionic liquids, force fields like AMBER have been developed and validated to accurately reproduce physical properties. researchgate.net
A key aspect explored by MD simulations is the structure of the liquid, often analyzed through Radial Distribution Functions (RDFs). acs.org The RDF for the P-Br pair would be expected to show a sharp first peak at a short distance, indicating strong ion pairing between the phosphonium cation and the bromide anion. This is a characteristic feature of ionic liquids and concentrated salt solutions. nsf.gov The triphenylphosphonium cation, with its bulky phenyl groups, creates a specific local structure. The bromide anion would likely reside in the pockets created between the phenyl rings, interacting with the positively charged regions of the cation. nih.gov
MD simulations also reveal how the flexible hexyl chain influences the salt's properties. The conformation of the alkyl chain is dynamic, and its flexibility can affect the packing of the ions and, consequently, properties like viscosity and density. nih.govucl.ac.ukacs.org Furthermore, simulations can characterize the interactions between the phosphonium salt and solvent molecules. In a polar solvent like water, a hydration shell would form around both the cation and the anion. The bulky, hydrophobic phenyl groups would lead to specific water structuring around the cation, while the bromide anion would be strongly solvated through hydrogen bonding.
Table 2: Key Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Description | Significance |
|---|---|---|
| Cation-Anion | Strong electrostatic attraction between the P⁺ center and the Br⁻ anion. | Determines ion pairing, melting point, and transport properties. |
| Cation-Cation | Repulsive electrostatic forces, but also π-π stacking between phenyl rings. | Influences the bulk structure and tendency for aggregation. hw.ac.uk |
| Cation-Solvent | Hydrophobic interactions with phenyl groups and polar interactions with the charged head. | Governs solubility and the structure of the solvation shell. |
| Anion-Solvent | Strong solvation of the bromide ion in polar protic solvents via hydrogen bonding. | Affects the dissociation of the ion pair in solution. |
Computational Design of Novel Phosphonium Salt Analogues and Applications
The insights gained from quantum chemical calculations and MD simulations provide a solid foundation for the computational design of novel phosphonium salt analogues with tailored properties. acs.orgnih.gov By systematically modifying the structure of (6-bromohexyl)triphenylphosphonium bromide in silico, researchers can predict how these changes will affect its physicochemical properties and performance in specific applications before undertaking synthetic efforts. rsc.orgresearchgate.net
One major area of design is the development of novel ionic liquids (ILs). arpnjournals.orgresearchgate.net The properties of phosphonium ILs, such as melting point, viscosity, thermal stability, and electrochemical window, are highly tunable. nih.gov Computational approaches can guide this tuning:
Modifying the Alkyl Chain: The length and branching of the alkyl chain can be altered. For example, replacing the hexyl group with a longer or more flexible chain could lower the melting point. Introducing functional groups, such as ether or hydroxyl moieties, onto the chain could enhance biodegradability or alter solvent miscibility. mdpi.com
Altering the Phenyl Groups: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can modify the charge distribution on the phosphorus atom, thereby tuning its Lewis acidity and interaction strength with the anion. rsc.org
Varying the Anion: Replacing the bromide anion with others, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻), can dramatically change the salt's properties, including its hydrophobicity, viscosity, and electrochemical stability. nih.govnih.gov
Another significant application is in the design of molecules for biological targeting. The triphenylphosphonium cation is a well-known vector for delivering small molecules to mitochondria due to its lipophilic character and the large negative membrane potential of the mitochondrial inner membrane. nih.gov Computational design can be used to optimize these drug delivery vehicles. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different phosphonium salt analogues with their mitochondrial uptake efficiency or biological activity. nii.ac.jp By modeling the interaction of these compounds with lipid membranes, researchers can predict their ability to cross biological barriers and accumulate within specific organelles.
Table 3: Strategies for Computational Design of Phosphonium Salt Analogues
| Design Strategy | Structural Modification | Predicted Outcome/Application |
|---|---|---|
| Tune IL Properties | Replace bromide with [TFSI]⁻ or other IL anions. | Lower melting point, increased thermal/electrochemical stability. |
| Enhance Catalytic Activity | Introduce electron-withdrawing groups on phenyl rings. | Increased Lewis acidity for use in catalysis. rsc.orgrsc.org |
| Improve Biocompatibility | Incorporate ether or ester groups in the alkyl chain. | Potential for increased biodegradability. mdpi.com |
| Optimize Drug Delivery | Modify lipophilicity by changing alkyl chain length or substituents. | Enhanced mitochondrial targeting and cellular uptake. nih.gov |
| Create Functional Materials | Attach polymerizable groups to the alkyl chain. | Design of phosphonium-based polymeric materials or coatings. |
Q & A
Q. What structural modifications of (6-bromohexyl)triphenylphosphonium bromide could mitigate cytotoxicity in mitochondrial-targeting studies?
- Design Strategy : Replacing the bromide counterion with less lipophilic anions (e.g., chloride) or shortening the alkyl chain may reduce nonspecific membrane interactions. Cytotoxicity assays (e.g., MTT) paired with confocal microscopy (to track mitochondrial localization) are essential for validation .
Q. Why does (6-bromohexyl)triphenylphosphonium bromide exhibit variable antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?
- Data Interpretation : Gram-negative bacteria’s outer membrane lipopolysaccharides may impede phosphonium salt penetration. Researchers should standardize assays using isogenic mutant strains (e.g., E. coli LPS mutants) and quantify membrane depolarization via DiSC₃(5) fluorescence .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported partition coefficients (log P) of this compound across solvent systems?
- Troubleshooting : Variability arises from measurement techniques (e.g., shake-flask vs. HPLC) and solvent purity. Standardize protocols using deuterated solvents for ¹H NMR-based log P determination, and validate with computational methods (e.g., COSMO-RS) .
Q. Why do some studies report enhanced catalytic activity in phase-transfer reactions, while others observe no improvement?
- Critical Variables : Anhydrous conditions favor phosphonium salt stability, whereas trace water induces hydrolysis to phosphine oxides. Use Karl Fischer titration to monitor solvent moisture and compare results under strictly controlled humidity .
Mechanistic and Application-Driven Questions
Q. What experimental evidence supports the radical scavenging mechanism of (6-bromohexyl)triphenylphosphonium bromide in polymer stabilization?
- Methodology : Electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) can detect radical quenching. Accelerated aging tests (e.g., UV exposure) coupled with FT-IR analysis of polymer degradation products validate stabilization efficacy .
Q. How can isotope labeling elucidate environmental degradation pathways of this compound?
Q. What parameters optimize mitochondrial targeting efficiency in drug conjugates using this phosphonium salt?
- Optimization Framework :
- Linker Chemistry : Introduce cleavable bonds (e.g., disulfide) between the drug and phosphonium moiety for controlled release.
- Charge Density : Balance lipophilicity (alkyl chain length) and cationic charge to maximize mitochondrial membrane potential-driven uptake. Validate using ΔΨm-sensitive dyes (e.g., JC-1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
